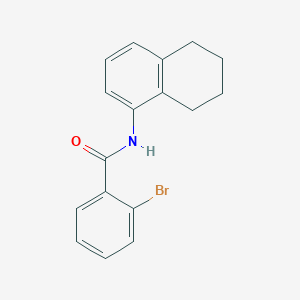
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been found to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential as a multi-targeted agent, as it has been found to exhibit various effects on cancer cells, inflammation, and neuroprotection. Additionally, it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use as a therapeutic agent. Another direction is to explore its potential use in combination with other agents, which may enhance its effectiveness. Additionally, further research is needed to optimize its use in lab experiments and to determine its potential for clinical use.
Méthodes De Synthèse
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1-naphthaldehyde with acetaldehyde to form 5,6,7,8-tetrahydro-1-naphthaldehyde. This intermediate product is then reacted with bromine in the presence of acetic acid to form 2-bromo-5,6,7,8-tetrahydro-1-naphthaldehyde. Finally, this compound is reacted with benzoyl chloride in the presence of sodium hydroxide to form 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Applications De Recherche Scientifique
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been found to exhibit various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to exhibit anti-inflammatory effects. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from damage.
Propriétés
IUPAC Name |
2-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h3-5,7,9-11H,1-2,6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXHNGTYCBMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

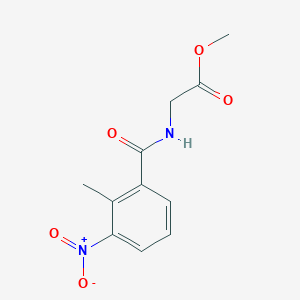
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
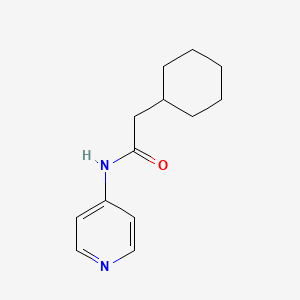
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
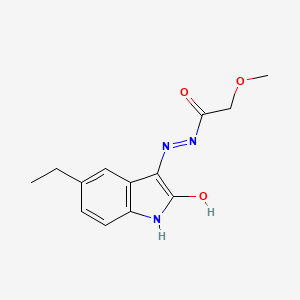
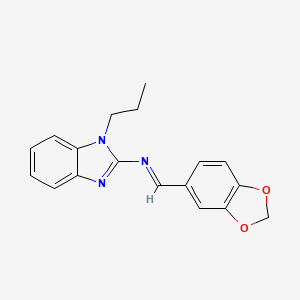


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)